REACTION_CXSMILES
|
[C:1]([C:3]([C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([CH3:14])[CH:9]=1)=[CH:4][C:5]([O-:7])=[O:6])#N.[K+].S(=O)(=O)(O)[OH:17]>C(O)=O>[CH3:14][C:10]1[CH:9]=[C:8]([C:3]2[C:1](=[O:17])[O:6][C:5](=[O:7])[CH:4]=2)[CH:13]=[CH:12][CH:11]=1 |f:0.1|
|
Name
|
potassium 3-cyano-3-(3-methylphenyl)-acrylate
|
Quantity
|
0.69 g
|
Type
|
reactant
|
Smiles
|
C(#N)C(=CC(=O)[O-])C1=CC(=CC=C1)C.[K+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
14 mL
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
CUSTOM
|
Details
|
was consumed
|
Type
|
ADDITION
|
Details
|
poured into ice/water
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was recovered by filtration
|
Type
|
WASH
|
Details
|
washed with water (15 ml), heptane (15 ml) and air
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
|
Smiles
|
CC=1C=C(C=CC1)C=1C(OC(C1)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |